molecular formula C9H10F3N B1392712 3,4,5-trifluoro-N-propylaniline CAS No. 1242882-30-9

3,4,5-trifluoro-N-propylaniline

Cat. No. B1392712
CAS RN: 1242882-30-9
M. Wt: 189.18 g/mol
InChI Key: TVDCQBSYHKHCQR-UHFFFAOYSA-N
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Description

3,4,5-trifluoro-N-propylaniline (TFPN) is a fluorinated amine compound that is used in a variety of scientific research applications. It has been used in research applications since the late 1990s, and is known to be a useful tool in the study of biochemical and physiological effects.

Scientific Research Applications

  • Electroactive Polymer Research :

    • In the study of electroactive polymers, 2-propylaniline (a related compound to 3,4,5-trifluoro-N-propylaniline) has been electropolymerized in acidic media to produce poly(2-propylaniline) films. These films are soluble in a weakly polar organic solvent in their reduced state and exhibit electroactivity sensitive to the medium's acidity and hydrophobicity (Bidan, Geniés, & Penneau, 1989).
  • Hydrodenitrogenation Studies :

    • Research on the hydrodenitrogenation of quinoline over Mo2N catalysts found that 2-propylaniline (another related compound) forms as an intermediate product. This study reveals insights into reaction mechanisms for nitrogen-containing organic compounds (Lee, Abe, Reimer, & Bell, 1993).
  • Heteroarylamine Synthesis :

    • Research into the synthesis of heteroarylamine compounds, which are crucial in pharmaceutical and agrochemical applications, has explored methods that could potentially be applied to compounds like 3,4,5-trifluoro-N-propylaniline. The study investigated anionic processes and palladium-catalyzed N-arylations to generate 3- or 5-heteroarylamino-1,2,4-triazines (Garnier et al., 2004).
  • Fluorescence Sensing :

    • In the field of analytical chemistry, N-propylaniline functionalized materials have been developed as selective fluorescence sensors. For instance, N-propylaniline functionalized mesoporous silica has shown high selectivity for sensing Hg2+ ions in water, demonstrating its potential in environmental monitoring and analysis (Gomes & Bhaumik, 2015).
  • Chemical Biology and Drug Delivery :

    • In chemical biology, compounds like phenylalanine trifluoroborate (related to 3,4,5-trifluoro-N-propylaniline) have been used in a bioorthogonal chemical system to release drugs from antibody-drug conjugates in mice. This system demonstrates potential applications in targeted drug delivery and controlled drug release (Wang et al., 2020).

Mechanism of Action

Target of Action

3,4,5-Trifluoro-N-propylaniline is a chemical compound that belongs to the class of anilines

Mode of Action

For instance, they can undergo direct nucleophilic substitution, where the aniline acts as a nucleophile and reacts with an electrophile . They can also participate in palladium-catalyzed amination, a process that involves the formation of new carbon-nitrogen bonds .

Biochemical Pathways

The specific biochemical pathways affected by 3,4,5-Trifluoro-N-propylaniline are not clearly defined in the available literature. Anilines, in general, are involved in a wide range of biochemical pathways due to their versatile reactivity. They can participate in various organic synthesis reactions, contributing to the formation of complex organic molecules .

properties

IUPAC Name

3,4,5-trifluoro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCQBSYHKHCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trifluoro-N-propylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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